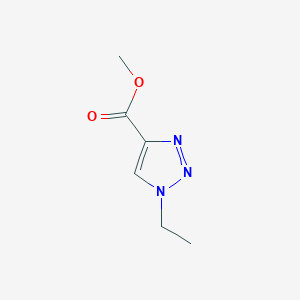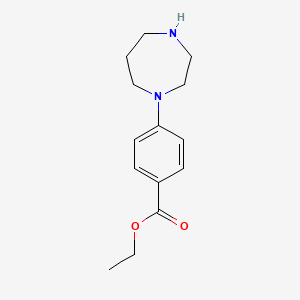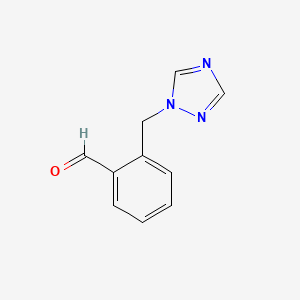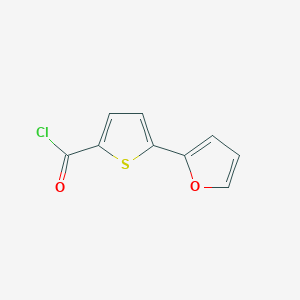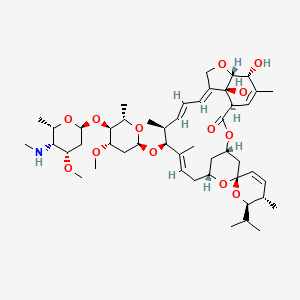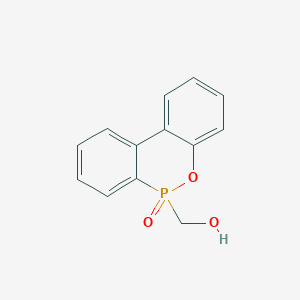
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Overview
Description
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide is a heterocyclic organophosphorus compound known for its flame-retardant properties. This compound is widely used in various industrial applications due to its ability to enhance the thermal stability and flame resistance of materials .
Preparation Methods
The synthesis of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide involves several steps. One common method includes the reaction of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide with suitable reagents under controlled conditions. The reaction mixture is typically cooled to around 90°C, followed by the addition of sodium hydroxide and water. The mixture is then cooled further to 40°C, stirred, and filtered. The filtrate is adjusted to a pH of 1.0 using hydrochloric acid, stirred, and crystallized to obtain the desired product .
Chemical Reactions Analysis
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide undergoes various chemical reactions, including esterification, acylation, hydrolysis, and cyclization. These reactions are typically carried out using common reagents such as acids, bases, and organic solvents. The major products formed from these reactions include various derivatives that retain the flame-retardant properties of the parent compound .
Scientific Research Applications
This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a flame retardant in polymers and other materials. In biology and medicine, it is studied for its potential use in developing new therapeutic agents. Industrially, it is used to enhance the flame resistance and thermal stability of various products, including textiles, plastics, and coatings .
Mechanism of Action
The mechanism by which 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interacts with molecular targets such as free radicals, inhibiting the combustion process .
Comparison with Similar Compounds
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide is unique compared to other similar compounds due to its high efficiency and non-halogenated nature. Similar compounds include 3,4:5,6-Dibenzo-1,2-oxaphosphane-2-oxide and other phosphaphenanthrene derivatives. These compounds also exhibit flame-retardant properties but may differ in terms of their thermal stability, toxicity, and environmental impact .
Properties
IUPAC Name |
(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O3P/c14-9-17(15)13-8-4-2-6-11(13)10-5-1-3-7-12(10)16-17/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNLUXZZYVQUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562990 | |
| Record name | 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35948-26-6 | |
| Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin-6-methanol, 6-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35948-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Dibenz(c,e)(1,2)oxaphosphorin-6-methanol 6-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



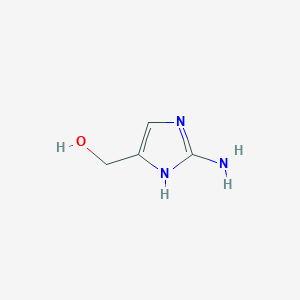
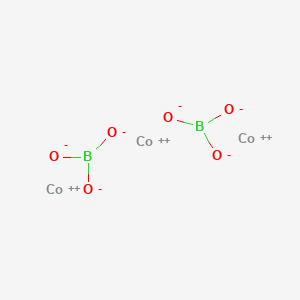
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)




